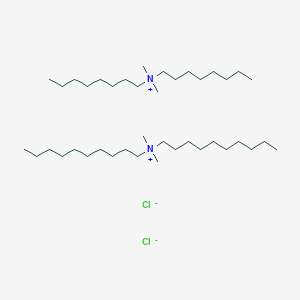![molecular formula C18H25BrN2O2 B15332346 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural motif. The compound contains a bromophenyl group attached to a spirocyclic nonane ring system, which includes two nitrogen atoms. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of a bromophenyl derivative with a spirocyclic amine. The reaction conditions often include the use of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms and the phenyl ring.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like Oxone® in formic acid can be used for oxidative cyclizations.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinone-like structures .
科学的研究の応用
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
作用機序
The mechanism of action of 7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound can bind to the active site of enzymes like NQO1, facilitating the reduction of quinone substrates. The Boc group helps in stabilizing the compound and preventing unwanted side reactions during these interactions .
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic amines and bromophenyl derivatives, such as:
2-Oxa-7-azaspiro[3.5]nonane: A structurally related compound with an oxygen atom in the spirocyclic ring.
7-(4-Methylphenyl)-2,7-diazaspiro[3.5]nonane: A similar compound with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the Boc group, which provides stability during synthetic procedures. These features make it a versatile building block in organic synthesis and medicinal chemistry .
特性
分子式 |
C18H25BrN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
tert-butyl 7-(4-bromophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)8-10-20(11-9-18)15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
InChIキー |
JCVGGEFEPLINOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)


![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)


![(S)-1-[(2S,4R)-1-Boc-4-methoxy-2-pyrrolidinyl]ethanol](/img/structure/B15332288.png)




![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)
